Azetidine Ring Enhances CCR2 Antagonist Binding Affinity by 37-fold vs. Pyrrolidine Analogs
In a series of CCR2 antagonists, the incorporation of an azetidine-thiazole motif (exemplified by compound 8d) resulted in a potent hCCR2 binding affinity of IC₅₀ = 37 nM. In contrast, the corresponding pyrrolidine analog (compound 8e) exhibited significantly weaker binding, with an IC₅₀ = 1,380 nM. This represents a 37-fold improvement in binding affinity conferred by the constrained azetidine ring relative to the more flexible pyrrolidine [1]. This class-level SAR strongly supports the selection of azetidine-containing thiazoles over their pyrrolidine counterparts for achieving high-affinity GPCR interactions.
| Evidence Dimension | hCCR2 Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 37 nM (for the closest analog, compound 8d, which contains the 4-azetidinyl-1-thiazoyl-cyclohexane core) |
| Comparator Or Baseline | Pyrrolidine analog (compound 8e): IC₅₀ = 1,380 nM |
| Quantified Difference | 37-fold improvement in potency |
| Conditions | hCCR2 binding assay using [¹²⁵I]-MCP-1 |
Why This Matters
This data demonstrates that the azetidine-thiazole scaffold is critical for achieving nanomolar potency in GPCR targets, directly justifying the procurement of this specific building block for lead optimization over more flexible amine analogs.
- [1] Zhang, X., Houle, C., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(8), 659-664. View Source
